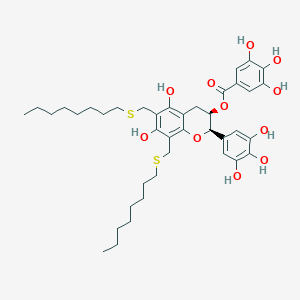
(2R,3R)-5,7-Dihydroxy-6,8-bis((octylthio)methyl)-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-5,7-Dihydroxy-6,8-bis((octylthio)methyl)-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate is a complex organic compound with a unique structure that includes multiple hydroxyl groups, octylthio substituents, and a chroman ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-5,7-Dihydroxy-6,8-bis((octylthio)methyl)-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate typically involves multiple steps, including the formation of the chroman ring, introduction of the octylthio groups, and attachment of the trihydroxybenzoate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-5,7-Dihydroxy-6,8-bis((octylthio)methyl)-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the chroman ring or the octylthio groups.
Substitution: The octylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule.
Applications De Recherche Scientifique
(2R,3R)-5,7-Dihydroxy-6,8-bis((octylthio)methyl)-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R,3R)-5,7-Dihydroxy-6,8-bis((octylthio)methyl)-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. Its octylthio groups may enhance its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-5,7-Dihydroxy-6,8-bis((methylthio)methyl)-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate: Similar structure but with methylthio groups instead of octylthio groups.
(2R,3R)-5,7-Dihydroxy-6,8-bis((ethylthio)methyl)-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate: Contains ethylthio groups instead of octylthio groups.
Uniqueness
The uniqueness of (2R,3R)-5,7-Dihydroxy-6,8-bis((octylthio)methyl)-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C40H54O11S2 |
|---|---|
Poids moléculaire |
775.0 g/mol |
Nom IUPAC |
[(2R,3R)-5,7-dihydroxy-6,8-bis(octylsulfanylmethyl)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C40H54O11S2/c1-3-5-7-9-11-13-15-52-22-27-34(45)26-21-33(50-40(49)25-19-31(43)37(48)32(44)20-25)38(24-17-29(41)36(47)30(42)18-24)51-39(26)28(35(27)46)23-53-16-14-12-10-8-6-4-2/h17-20,33,38,41-48H,3-16,21-23H2,1-2H3/t33-,38-/m1/s1 |
Clé InChI |
KWNWQMZDLDJCCE-VRLMBGIESA-N |
SMILES isomérique |
CCCCCCCCSCC1=C(C(=C2C(=C1O)C[C@H]([C@H](O2)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)CSCCCCCCCC)O |
SMILES canonique |
CCCCCCCCSCC1=C(C(=C2C(=C1O)CC(C(O2)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)CSCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


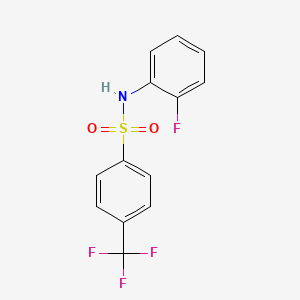
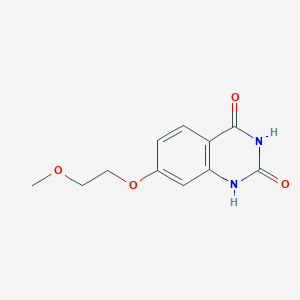
![[(2S,3R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12825397.png)
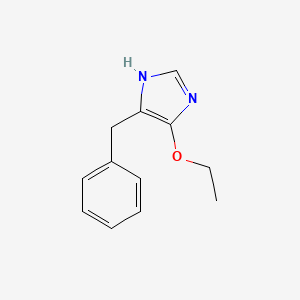
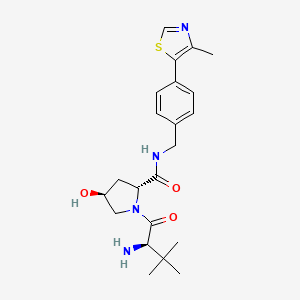
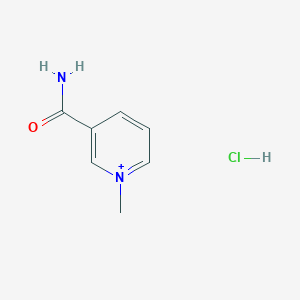
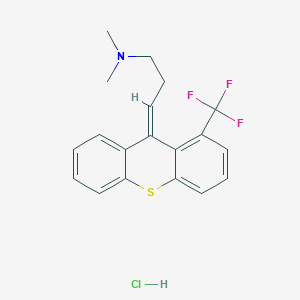

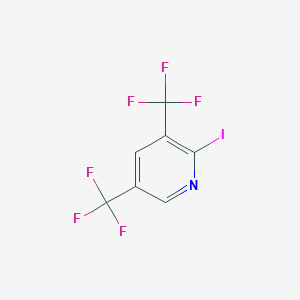
![1-(Phenylsulfonyl)-6-tosyl-1,5,6,7-tetrahydro-4h-pyrrolo[2,3-c]pyridin-4-one](/img/structure/B12825446.png)

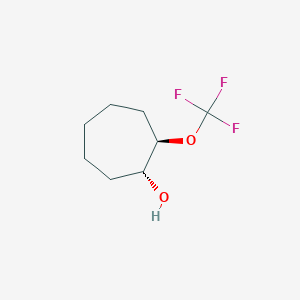
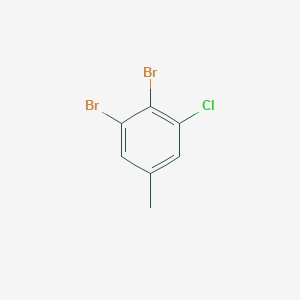
![6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B12825468.png)
